1-(Diethoxyphosphoryl)cyclopropanecarboxylic acid
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Overview
Description
1-(Diethoxyphosphoryl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring substituted with a carboxylic acid group and a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxyphosphoryl)cyclopropanecarboxylic acid can be achieved through the cyclopropanation of terminal 1,2-diols cyclic sulfates with triethylphosphonoacetate. The reaction involves the formation of a cyclopropane ring via the base-promoted cyclopropanation of t-butyl dimethoxyphosphorylacetate with (S)-4-methyl-2,2-dioxo-1,3,2-dioxathiolane . The stereochemistry of the product can be determined by single crystal X-ray structure analysis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve the use of commercially available reagents and standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxyphosphoryl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Cyclopropanation: The formation of the cyclopropane ring is a key reaction in the synthesis of this compound.
Substitution Reactions: The compound can undergo substitution reactions where the diethoxyphosphoryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Triethylphosphonoacetate: Used in the cyclopropanation reaction.
Base Promoters: Such as sodium periodinate and catalytic ruthenium chloride, are used in the oxidation steps.
Major Products: The major products formed from these reactions include various cyclopropane carboxylates and their derivatives .
Scientific Research Applications
1-(Diethoxyphosphoryl)cyclopropanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Diethoxyphosphoryl)cyclopropanecarboxylic acid involves the formation of a cyclopropane ring through intramolecular SN2 type substitution of a sulfate residue in the intermediate . The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Known for its high physiological activity as a plant growth regulator.
Cyclopropanecarboxylic Acid: A simpler analog without the diethoxyphosphoryl group.
Uniqueness: 1-(Diethoxyphosphoryl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a diethoxyphosphoryl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-diethoxyphosphorylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O5P/c1-3-12-14(11,13-4-2)8(5-6-8)7(9)10/h3-6H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMINOGKRUHAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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